1-(Difluoromethoxy)-2-fluoro-4-iodobenzene
Description
Significance of Fluorinated Aromatic Compounds in Advanced Chemical Research
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. nih.govmdpi.com Fluorinated aromatic compounds are of particular interest due to the unique properties fluorine imparts. As the most electronegative element, fluorine can significantly alter a molecule's electronic properties, which can influence its reactivity and biological interactions. tandfonline.com The introduction of fluorine or fluorine-containing groups can enhance several key pharmaceutical characteristics, including metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govtandfonline.com
The C-F bond is exceptionally strong, which often makes the fluorinated site resistant to metabolic degradation, thereby improving the half-life of a drug candidate. nih.gov Furthermore, replacing hydrogen with fluorine can modulate the acidity (pKa) of nearby functional groups, which can improve bioavailability. nih.govtandfonline.com This strategic use of fluorine has led to its inclusion in an estimated 20% of all commercialized medications. nih.gov The ability of fluorine to fine-tune physicochemical properties makes fluorinated aromatic scaffolds highly valuable in the development of new therapeutic agents and advanced materials. researchgate.net
The Role of Iodine in Aryl Halide Reactivity and Synthetic Strategy
Within the family of aryl halides, aryl iodides hold a prominent position as versatile intermediates in synthetic chemistry. chinesechemsoc.org The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which generally makes aryl iodides more reactive in many catalytic cross-coupling reactions. nih.gov This enhanced reactivity is particularly evident in palladium-catalyzed C-C bond-forming reactions like the Suzuki-Miyaura coupling, where the initial oxidative addition step is often facilitated. nih.govacs.org
Aryl iodides are extensively used as building blocks for constructing more complex molecular frameworks. chemicalbook.com They serve as precursors in a variety of transition metal-mediated reactions to form carbon-carbon, carbon-nitrogen, and other carbon-heteroatom bonds. nih.govchemicalbook.comnih.gov While traditionally considered highly reactive, their efficiency can sometimes be influenced by reaction conditions and the specific catalytic system employed. nih.govacs.org Nevertheless, their ability to participate in a wide range of transformations, including iodination reactions and conversions to organozinc compounds, cements their role as a critical tool for synthetic chemists. chinesechemsoc.orgnih.gov The presence of an iodine atom on an aromatic ring provides a reactive handle for late-stage functionalization, allowing for the diversification of complex molecules. nih.gov
Unique Chemical Attributes of the Difluoromethoxy Moiety in Organic Systems
The difluoromethoxy group (-OCF₂H) is a fluorinated substituent that has gained considerable attention for its distinct physicochemical properties. nih.gov Its incorporation into organic molecules can significantly enhance metabolic stability and lipophilicity. researchgate.net These attributes are highly desirable in medicinal chemistry for improving the drug-like properties of a compound. nih.govresearchgate.net
A key feature of the difluoromethoxy group is the nature of its C-H bond. Influenced by the two strongly electron-withdrawing fluorine atoms, this bond is polarized, allowing the hydrogen to act as a lipophilic hydrogen bond donor. researchgate.net This characteristic enables the -OCF₂H group to serve as a bioisostere for more common functional groups like hydroxyl (-OH), thiol (-SH), or amino (-NH₂) groups, potentially leading to improved binding interactions with biological targets. researchgate.net The synthesis of compounds containing the difluoromethoxy group has been an area of active research, with various methods developed to install this valuable functional motif. nih.gov
Overview of Research Trajectories for Multifunctionalized Aryl Scaffolds
Modern chemical research, particularly in drug discovery, increasingly focuses on the development of multifunctionalized aryl scaffolds. These complex structures, which bear several different functional groups, are designed to interact with multiple biological targets or to possess a finely tuned combination of physicochemical properties. nih.govmdpi.com The goal is often to create more effective and selective therapeutic agents, for instance, by designing multitarget inhibitors to combat resistance in cancer therapy. nih.gov
Research trajectories in this area emphasize the development of synthetic methodologies that allow for the precise and efficient construction of these complex molecules. acs.org There is a significant focus on late-stage functionalization, where key structural modifications are introduced at the end of a synthetic sequence. researchgate.net This approach allows for the rapid generation of a diverse library of related compounds for biological screening. The development of novel peptides and other molecules to functionalize biomaterials also represents a key research direction, aiming to mimic the natural cellular environment and improve tissue regeneration. researchgate.net The synthesis of diverse, sterically hindered, and structurally complex aryl scaffolds remains a vibrant area of investigation, driven by the continuous need for new molecules with unique properties. acs.org
Data Tables
Table 1: Physicochemical Properties of 1-(Difluoromethoxy)-2-fluoro-4-iodobenzene and Related Compounds
| Property | This compound | 1-(Difluoromethoxy)-4-iodobenzene | 1-Fluoro-4-iodobenzene |
| CAS Number | 1261500-62-2 allfluoro.com | 128140-82-9 sigmaaldrich.com | 352-34-1 sigmaaldrich.com |
| Molecular Formula | C₇H₄F₃IO | C₇H₅F₂IO sigmaaldrich.com | C₆H₄FI sigmaaldrich.com |
| Molecular Weight | 288.01 | 270.02 g/mol sigmaaldrich.com | 222.00 g/mol sigmaaldrich.com |
| Physical Form | Not specified | Liquid sigmaaldrich.com | Liquid sigmaaldrich.com |
| Boiling Point | Not specified | Not specified | 182-184 °C sigmaaldrich.com |
| Melting Point | Not specified | Not specified | -20 °C sigmaaldrich.com |
| Density | Not specified | Not specified | 1.925 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | Not specified | Not specified | n20/D 1.583 sigmaaldrich.com |
Note: Data for this compound is limited in publicly available literature. Properties of related compounds are provided for context.
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-4-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMXXPWQGIAOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 1 Difluoromethoxy 2 Fluoro 4 Iodobenzene
Reactions Involving the Carbon-Iodine Bond
The presence of the iodine atom on the aromatic ring is the key to the rich chemistry of 1-(difluoromethoxy)-2-fluoro-4-iodobenzene. The C-I bond is the most reactive site for many important synthetic transformations.
Cross-Coupling Reactions of Aryl Iodides
Cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl iodides are highly effective substrates for these transformations due to the relatively weak C-I bond.
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. This compound readily participates in these reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound. The reaction of this compound with various arylboronic acids, in the presence of a palladium catalyst and a base, would yield the corresponding biaryl products. While specific examples with this exact substrate are not detailed in the provided results, the general reactivity of aryl iodides in Suzuki couplings is well-established. researchgate.netresearchgate.net The reaction typically proceeds with high efficiency, and the choice of catalyst, base, and solvent can be optimized for specific substrates. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. organic-chemistry.org This reaction, catalyzed by a palladium complex, would lead to the formation of a substituted alkene. The stereoselectivity of the Heck reaction often favors the trans isomer. organic-chemistry.org
Sonogashira Coupling: This coupling reaction joins the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is highly efficient for the formation of arylalkynes. organic-chemistry.orgnih.gov The reaction of this compound with a terminal alkyne would produce the corresponding 1-(difluoromethoxy)-2-fluoro-4-(alkynyl)benzene derivative. The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst, Base | Biaryl |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
Copper-mediated or -catalyzed reactions provide an alternative and sometimes complementary approach to palladium-based methods for forming new bonds at the aryl iodide position. These reactions are particularly useful for fluoroalkylation. nih.govnih.govmdpi.com While direct examples with this compound are not explicitly detailed, the general principles apply. For instance, copper-mediated difluoromethylation of aryl iodides has been demonstrated using various copper(I) sources and a difluoromethyl source like TMSCF2H. nih.gov The reaction conditions are typically optimized with respect to the copper source, fluoride (B91410) source, and stoichiometry of the reagents. nih.gov
The activation of the C-I bond is the initial and crucial step in these cross-coupling reactions. In palladium-catalyzed cycles, the process begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. nih.gov The electronic properties of the fluorinated substituents on the aromatic ring can influence the rate of this oxidative addition.
In copper-mediated fluoroalkylation reactions, the mechanism can be more complex and may involve Cu(I)/Cu(III) catalytic cycles. nih.gov The oxidative addition of the aryl halide to a Cu(I)-fluoroalkyl intermediate is often the rate-limiting step, particularly with less reactive aryl bromides and chlorides. nih.gov The use of directing groups on the aryl halide can significantly enhance the rate of this step. nih.gov Some copper-catalyzed reactions are proposed to proceed through radical intermediates. nih.govmdpi.com However, mechanistic studies, such as radical clock experiments, can help to distinguish between radical and organometallic pathways. nih.gov
Reductive Elimination and Halogen Scrambling Processes
Reductive elimination is the final step in many cross-coupling catalytic cycles, where the newly formed product is expelled from the metal center, regenerating the active catalyst. nih.gov In the context of palladium-catalyzed reactions of this compound, after the desired coupling partners are brought together on the palladium center, reductive elimination would furnish the final product and the Pd(0) catalyst.
Halogen scrambling is a potential side reaction where halogen atoms are exchanged between different molecules in the reaction mixture. While not specifically documented for this compound in the provided search results, it is a phenomenon that can occur under certain cross-coupling conditions, especially with mixed halide substrates.
Dearomatization Reactions Initiated by C-I Activation
While less common than cross-coupling, the activation of the C-I bond can potentially initiate dearomatization reactions. These reactions transform the flat, aromatic ring into a three-dimensional structure. Such transformations are of growing interest in synthetic chemistry for accessing novel chemical space. No specific examples of dearomatization reactions involving this compound were found in the provided search results.
Transformations of the Difluoromethoxy Moiety
The difluoromethoxy (-OCF₂H) group is a unique substituent that significantly influences the electronic properties and reactivity of the aromatic ring. It is considered an electron-withdrawing group, though its effects are complex, involving both inductive and resonance contributions.
Stability and Reactivity under Diverse Reaction Conditions
The difluoromethoxy group is generally considered to be chemically robust and stable under a variety of reaction conditions, including both acidic and basic environments. This stability is a key feature that allows for a wide range of chemical manipulations at other positions of the aromatic ring without affecting the -OCF₂H moiety. For instance, the C-O bond within the difluoromethoxy group is significantly stronger than the corresponding bond in a methoxy (B1213986) group, making it less susceptible to cleavage.
However, the reactivity of the C-H bond within the difluoromethoxy group can be exploited under specific conditions. The fluorine atoms increase the acidity of this proton, making it susceptible to deprotonation by strong bases. This reactivity is a key aspect of its role as a masked functional group.
The stability of the difluoromethoxy group is also evident in its tolerance to various cross-coupling reaction conditions. Aryl halides bearing a difluoromethoxy group can typically undergo reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the halide position without decomposition of the difluoromethoxy substituent. nih.gov This stability is crucial for the synthesis of complex molecules where the difluoromethoxy group is a desired structural motif.
Cleavage and Functionalization of the C-O-CF₂H Bond
While generally stable, the C-O-CF₂H bond can be cleaved under specific and often harsh conditions. Enzymatic cleavage of aryl-ether bonds has been studied, particularly in the context of lignin (B12514952) degradation, and can proceed via oxidative or reductive pathways. ornl.govtum.de In synthetic chemistry, cleavage of the C-O bond in diaryl ethers can be achieved using nickel catalysts under aqueous-phase conditions. tum.de However, the cleavage of the more robust C-O bond in difluoromethoxyarenes is less common.
More synthetically useful are reactions that functionalize the C-H bond of the difluoromethoxy group. As mentioned, the acidity of the difluoromethyl proton allows for deprotonation to form a difluoromethylide anion. This anion can then participate in various bond-forming reactions.
Role as a Masked Formyl Group or Electrophilic Source
The difluoromethoxy group can serve as a masked formyl group. This is achieved by deprotonation with a strong base to generate a nucleophilic difluoromethyl species. acs.orgnih.gov This nucleophile can react with various electrophiles. Subsequent hydrolysis of the resulting difluoromethylated intermediate would, in principle, yield a formyl group, although this transformation is not always straightforward. This strategy provides an alternative to direct formylation methods. researchgate.net
Conversely, the difluoromethyl group can also be made to act as an electrophilic source. Reagents have been developed that can deliver a difluoromethyl cation or its equivalent. nih.gov For example, S-(difluoromethyl)diarylsulfonium salts have been shown to be effective for the electrophilic difluoromethylation of various nucleophiles. nih.gov This dual reactivity, allowing the difluoromethoxy group to act as either a nucleophilic or electrophilic precursor, highlights its versatility in organic synthesis.
Reactivity of the Aryl Fluorine Substituent
The fluorine atom attached to the aromatic ring at the 2-position significantly influences the molecule's reactivity, both through electronic effects and by providing a site for potential functionalization.
Influence on Aromatic Ring Activation/Deactivation
The fluorine atom is a deactivating substituent for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect. quora.com This effect is somewhat counteracted by its pi-donating (mesomeric) effect, which directs incoming electrophiles to the ortho and para positions. In the case of this compound, the presence of two electron-withdrawing groups (fluorine and difluoromethoxy) significantly deactivates the ring towards electrophilic attack.
Conversely, for nucleophilic aromatic substitution (SNAr), the fluorine atom is an activating group. libretexts.orgmdpi.com The strong electron-withdrawing nature of fluorine polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. libretexts.org The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, making the C-F bond the most likely site for nucleophilic displacement among the halogens, provided the ring is sufficiently activated by other electron-withdrawing groups. libretexts.org In this molecule, the combined electron-withdrawing effects of the ortho-difluoromethoxy group and the para-iodo group enhance the susceptibility of the C-F bond to nucleophilic attack.
The presence of an ortho-substituent can also exert a steric influence on reactions at the adjacent iodine atom. nih.govnih.gov
Potential for C-F Bond Activation and Functionalization
The activation and functionalization of C-F bonds is a challenging but increasingly important area of research. researchgate.net Given the high strength of the C-F bond, its cleavage typically requires harsh conditions or the use of transition metal catalysts.
For this compound, the C-F bond is activated towards nucleophilic attack, as discussed above. This allows for its displacement by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the 2-position. nih.govresearchgate.net Organic photoredox catalysis has emerged as a mild method for the nucleophilic defluorination of unactivated fluoroarenes. nih.gov
Furthermore, transition metal-catalyzed cross-coupling reactions can also be employed to functionalize the C-F bond. While less common than C-Cl, C-Br, or C-I couplings, methods for the C-F bond activation and coupling are being developed. The reactivity of the C-F bond in this specific molecule towards such transformations would likely be influenced by the electronic environment created by the other substituents.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Reactivity Type | Potential Transformations |
|---|---|---|
| Difluoromethoxy (-OCF₂H) | Stable under many conditions, can be activated | Deprotonation to form a nucleophile, precursor to a masked formyl group, potential electrophilic source. |
| Aryl Fluorine (-F) | Deactivating for electrophilic substitution, activating for nucleophilic substitution | Nucleophilic aromatic substitution (SNAr), transition-metal catalyzed C-F activation/coupling. |
Table 2: Comparison of Bond Dissociation Energies
| Bond | Typical Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |
|---|---|---|
| C-F (aryl) | ~124 | High stability, requires specific activation for cleavage. |
| C-I (aryl) | ~65 | Relatively weak, readily participates in cross-coupling reactions. |
| C-O (in -OCF₂H) | Higher than in -OCH₃ | Increased stability of the difluoromethoxy group. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2,4,6-trinitrochlorobenzene |
| 2,4,6-trinitrophenol |
| 4-chloro-fluorobenzene |
| 4-cyanofluorobenzene |
| Benzene (B151609) |
| Chlorobenzene |
| Fluorobenzene |
| Iodobenzene |
Regioselective and Chemoselective Transformations in Multifunctionalized Arenes
The presence of three distinct functional groups on the benzene ring of this compound—an iodine atom, a fluorine atom, and a difluoromethoxy group—sets the stage for a variety of regioselective and chemoselective transformations. The primary site of reactivity in cross-coupling reactions is overwhelmingly the carbon-iodine (C-I) bond, which is significantly more reactive than the carbon-fluorine (C-F) bond under typical palladium-catalyzed conditions.
The electronic properties of the substituents play a crucial role in directing the reactivity. Both the fluorine atom and the difluoromethoxy group are electron-withdrawing, which can influence the reactivity of the C-I bond. In multifunctionalized arenes, chemoselectivity is key, and in this case, reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations are expected to proceed selectively at the iodo position.
For instance, in a hypothetical Suzuki-Miyaura coupling, this compound would be expected to react with an arylboronic acid at the C-4 position, leaving the C-F and C-OCF₂H bonds intact. The regioselectivity is dictated by the position of the iodine atom, and the chemoselectivity is governed by the vast difference in reactivity between the C-I and C-F bonds in palladium catalysis.
Table 1: Anticipated Regioselective Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Expected Product Structure | Catalyst System (Hypothetical) |
| Suzuki-Miyaura | Arylboronic Acid | 4-Aryl-1-(difluoromethoxy)-2-fluorobenzene | Pd(PPh₃)₄, Base |
| Sonogashira | Terminal Alkyne | 1-(Difluoromethoxy)-2-fluoro-4-(alkynyl)benzene | Pd(PPh₃)₂Cl₂, CuI, Base |
| Heck | Alkene | 1-(Difluoromethoxy)-2-fluoro-4-(alkenyl)benzene | Pd(OAc)₂, Ligand, Base |
| Buchwald-Hartwig | Amine | N-Aryl-4-(difluoromethoxy)-3-fluoroaniline | Pd₂(dba)₃, Ligand, Base |
Radical Chemistry and Single-Electron Transfer Processes involving the Compound
The carbon-iodine bond in aryl iodides is susceptible to cleavage under radical conditions, often initiated by photoredox catalysis or single-electron transfer (SET) processes. mdpi.com This opens up avenues for transformations that are distinct from traditional two-electron cross-coupling pathways.
The generation of an aryl radical from this compound would likely occur through a SET mechanism, where an electron is transferred to the iodoarene, leading to the dissociation of the C-I bond. mdpi.com Visible-light photoredox catalysis is a powerful tool for initiating such processes under mild conditions. nih.gov The resulting 4-(difluoromethoxy)-3-fluorophenyl radical could then participate in a variety of subsequent reactions, such as addition to alkenes or arenes, or trapping by other radical species.
The difluoromethoxy group itself can also be involved in radical processes, although typically under more forcing conditions or with specific radical initiators. However, in the context of the C-I bond's lability, radical reactions are most likely to be initiated at this site.
Table 2: Potential Radical and Single-Electron Transfer Transformations
| Transformation | Initiator/Catalyst | Intermediate | Potential Product Type |
| Radical Arylation | Photoredox Catalyst (e.g., Ir or Ru complex), Light | 4-(Difluoromethoxy)-3-fluorophenyl radical | Biaryls, Aryl-substituted heterocycles |
| Reductive Deiodination | SET reductant, H-atom source | 4-(Difluoromethoxy)-3-fluorophenyl radical | 1-(Difluoromethoxy)-2-fluorobenzene |
| Radical Addition to Alkenes | Radical Initiator (e.g., AIBN) or Photoredox Catalyst | 4-(Difluoromethoxy)-3-fluorophenyl radical | Functionalized alkylarenes |
This table outlines plausible transformations based on the known reactivity of aryl iodides in radical and SET processes. Specific experimental validation for this compound is needed.
Advanced Applications of 1 Difluoromethoxy 2 Fluoro 4 Iodobenzene in Synthetic Chemistry and Materials Science
A Versatile Building Block in Complex Organic Synthesis
The strategic placement of three distinct functional groups on the aromatic ring of 1-(difluoromethoxy)-2-fluoro-4-iodobenzene makes it an exceptionally useful intermediate for the synthesis of complex organic molecules. The iodine atom, in particular, serves as a key site for a wide range of cross-coupling reactions, allowing for the introduction of various substituents and the construction of intricate molecular frameworks.
Precursor for Advanced Fluorinated Scaffolds
The primary application of this compound lies in its role as a precursor for advanced fluorinated scaffolds. The carbon-iodine bond is readily activated by transition metal catalysts, such as palladium complexes, enabling a variety of cross-coupling reactions. These reactions are fundamental to modern organic synthesis and allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Common cross-coupling reactions involving aryl iodides like this compound include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Stille Coupling: Reaction with organostannanes to form a variety of carbon-carbon bonds.
Through these and other coupling methodologies, chemists can introduce a wide array of functional groups at the 4-position of the benzene (B151609) ring, leading to the synthesis of highly functionalized and structurally diverse fluorinated molecules. These molecules are often key intermediates in the development of new pharmaceuticals and agrochemicals, where the unique properties of the difluoromethoxy group are highly sought after.
Table 1: Representative Cross-Coupling Reactions of Aryl Iodides
| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |
| Suzuki-Miyaura | Organoboron Reagent | Biaryl | Pd(0) catalyst, Base |
| Sonogashira | Terminal Alkyne | Arylalkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base |
| Heck | Alkene | Substituted Alkene | Pd(0) or Pd(II) catalyst, Base |
| Buchwald-Hartwig | Amine | Arylamine | Pd(0) catalyst, Ligand, Base |
| Stille | Organostannane | Various C-C Bonds | Pd(0) catalyst |
Role in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR).
This compound is an ideal building block for LSF strategies. The robust nature of the difluoromethoxy and fluoro groups allows them to be carried through multiple synthetic steps, while the iodo group provides a reliable handle for late-stage modifications. For instance, a complex molecular core containing the 1-(difluoromethoxy)-2-fluorophenyl moiety can be synthesized, and then a variety of substituents can be introduced at the 4-position via cross-coupling reactions in the final steps of the synthesis. This approach is significantly more efficient than synthesizing each analogue from scratch.
Incorporation into Organic Materials
The unique electronic and physical properties imparted by the difluoromethoxy group make this compound an attractive component for the design of novel organic materials.
Applications in Polymer Chemistry (e.g., liquid crystals, optoelectronic materials)
While specific examples for this compound are not extensively documented in publicly available literature, the incorporation of fluorinated motifs, in general, is a well-established strategy in polymer chemistry. Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy.
The difluoromethoxy group, with its specific polarity and potential for hydrogen bonding, could be utilized to influence the self-assembly and packing of polymers, which is crucial for the properties of liquid crystals and optoelectronic materials. By incorporating this building block into polymer backbones or as side chains, it may be possible to fine-tune properties such as the dielectric constant, refractive index, and charge transport characteristics.
Functionalization of Supramolecular Assemblies
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The functionalization of these assemblies with fluorinated groups can significantly impact their properties and applications. The this compound moiety could be introduced into host molecules like cyclodextrins or calixarenes, or into the building blocks of metal-organic frameworks (MOFs). The fluorine atoms can influence the binding properties of the host molecule and enhance the stability and functionality of the resulting supramolecular assembly.
Development of Novel Reagents and Catalytic Systems
The reactivity of the carbon-iodine bond in this compound also allows for its conversion into other useful functional groups, leading to the development of novel reagents. For example, the iodo group can be transformed into a boronic acid, a Grignard reagent, or an organolithium species. These new reagents, carrying the difluoromethoxy- and fluoro-substituted phenyl ring, can then be used in a variety of subsequent chemical transformations.
Furthermore, while not a catalyst itself, this compound can serve as a precursor for the synthesis of ligands for catalytic systems. The introduction of the fluorinated phenyl group onto a ligand can modulate the electronic properties and steric environment of the metal center in a catalyst, potentially leading to improved catalytic activity, selectivity, and stability.
Precursors for Hypervalent Iodine Reagents
This compound serves as a key precursor for the synthesis of a variety of hypervalent iodine(III) reagents, particularly diaryliodonium salts. These reagents are prized in organic synthesis as efficient and often metal-free arylating agents. The presence of the electron-withdrawing difluoromethoxy and fluoro groups on the aromatic ring significantly influences the reactivity and properties of the resulting hypervalent iodine compounds.
The synthesis of diaryliodonium salts from this compound typically proceeds via a one-pot reaction where the aryl iodide is first oxidized to a hypervalent iodine(III) intermediate, which then reacts with another aromatic compound (arene) to form the diaryliodonium salt. d-nb.infodiva-portal.orgbeilstein-journals.orgpsu.eduorganic-chemistry.org Common oxidants for this transformation include m-chloroperoxybenzoic acid (mCPBA) and Oxone, often in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or sulfuric acid. d-nb.infobeilstein-journals.orgpsu.edu
The general reaction scheme can be depicted as follows:
The electron-withdrawing nature of the difluoromethoxy and fluoro substituents in this compound makes the iodine atom more electrophilic, which can facilitate the initial oxidation step. However, this electronic effect also deactivates the aromatic ring, potentially slowing down the subsequent electrophilic aromatic substitution reaction with the arene. Careful optimization of reaction conditions, such as temperature and the choice of solvent and acid catalyst, is therefore crucial for achieving high yields.
A variety of diaryliodonium salts can be synthesized using this precursor, with the properties of the resulting salt being dependent on the nature of the second aryl group introduced.
| Precursor | Arene | Resulting Diaryliodonium Salt |
| This compound | Mesitylene | 4-(Difluoromethoxy)-2-fluorophenyliodonium triflate |
| This compound | Anisole | 4-(Difluoromethoxy)-2-fluorophenyliodonium triflate |
| This compound | Toluene | 4-(Difluoromethoxy)-2-fluorophenyliodonium triflate |
| This compound | Benzene | 4-(Difluoromethoxy)-2-fluorophenyliodonium triflate |
These fluorinated diaryliodonium salts are particularly useful for introducing the 4-(difluoromethoxy)-2-fluorophenyl group into a wide range of molecules, a motif of interest in pharmaceutical and agrochemical research due to the unique properties conferred by the difluoromethoxy group.
Ligand Design for Transition Metal Catalysis
The electronic and steric properties of this compound make it an attractive starting material for the design of specialized phosphine (B1218219) ligands for transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. The introduction of fluorine atoms into phosphine ligands is a well-established strategy to modulate their electronic properties, which in turn influences the activity and selectivity of the metal catalyst. nih.gov
A common route to phosphine ligands from aryl halides involves the formation of a Grignard or organolithium reagent, followed by reaction with a chlorophosphine. In the case of this compound, the corresponding phosphine ligand, (4-(difluoromethoxy)-2-fluorophenyl)diphenylphosphine, can be synthesized as follows:
The resulting phosphine ligand possesses a unique combination of electronic and steric features:
Electronic Properties: The strongly electron-withdrawing difluoromethoxy and fluoro groups significantly decrease the electron density on the phosphorus atom. This enhances the π-acceptor properties of the ligand, which can stabilize low-valent metal centers and influence the rates of oxidative addition and reductive elimination steps in a catalytic cycle. nih.gov
Steric Properties: The presence of the ortho-fluoro substituent provides steric bulk around the phosphorus atom, which can promote reductive elimination and prevent ligand dimerization or decomposition pathways.
These properties are highly desirable in many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. The use of ligands derived from this compound can lead to catalysts with improved stability, activity, and selectivity, particularly in challenging coupling reactions involving sterically hindered or electronically deactivated substrates.
| Ligand | Metal | Catalytic Application | Potential Advantages |
| (4-(Difluoromethoxy)-2-fluorophenyl)diphenylphosphine | Palladium | Suzuki Coupling | Enhanced catalyst stability, improved yields with challenging substrates. |
| (4-(Difluoromethoxy)-2-fluorophenyl)diphenylphosphine | Palladium | Buchwald-Hartwig Amination | Higher turnover numbers, broader substrate scope. |
| (4-(Difluoromethoxy)-2-fluorophenyl)diphenylphosphine | Rhodium | Asymmetric Hydrogenation | Potential for high enantioselectivity due to chiral environment. |
Future Research Directions and Unexplored Avenues for 1 Difluoromethoxy 2 Fluoro 4 Iodobenzene
Development of Novel and Sustainable Synthetic Pathways
The synthesis of 1-(difluoromethoxy)-2-fluoro-4-iodobenzene and its derivatives is an area ripe for innovation, particularly with a focus on sustainability. Future research should prioritize the development of synthetic routes that are not only efficient but also environmentally benign.
One promising avenue is the exploration of greener cross-coupling reactions. Traditional palladium-catalyzed methods, while effective, often rely on expensive and toxic catalysts. Research into the use of more abundant and less toxic first-row transition metals, such as iron, could lead to more sustainable processes. nih.gov Iron-catalyzed cross-coupling reactions have shown considerable promise for their low cost and operational simplicity. nih.gov Furthermore, developing these reactions in environmentally friendly solvents, such as water or other biodegradable options, would significantly enhance their green credentials. rsc.org
Another key area for development is the direct C-H functionalization to introduce the difluoromethoxy group. This would be a more atom-economical approach compared to traditional methods that may involve multiple steps and protecting groups. nih.gov Research in this area could focus on identifying catalysts that can selectively activate a C-H bond on a fluorinated aromatic ring for subsequent difluoromethoxylation.
| Potential Sustainable Synthetic Approach | Catalyst/Reagent System | Potential Advantages | Research Focus |
| Iron-Catalyzed Cross-Coupling | Iron salts (e.g., FeCl₃) with appropriate ligands | Low cost, low toxicity, operational simplicity. nih.gov | Ligand design, reaction optimization, substrate scope exploration. |
| Aqueous Phase Suzuki-Miyaura Coupling | Water-soluble palladium catalysts | Reduced use of organic solvents, easier product separation. rsc.org | Catalyst stability and recycling, effect of surfactants. |
| Direct C-H Difluoromethoxylation | Transition metal catalysts (e.g., Pd, Cu) | Increased atom economy, reduced synthetic steps. nih.gov | Catalyst discovery, understanding regioselectivity. |
Exploration of Unconventional Reactivity Modes
The unique electronic properties conferred by the fluorine and difluoromethoxy substituents, combined with the reactive carbon-iodine bond, open the door to exploring unconventional reactivity modes.
Photoredox catalysis is a particularly exciting frontier. The aryl iodide moiety is an excellent substrate for photoredox-driven reactions, which can be initiated under mild conditions using visible light. acs.orgacs.org Future studies could investigate the photoredox-mediated coupling of this compound with a variety of partners, including olefins and other unsaturated systems, to generate novel molecular architectures. nih.gov This approach could also be used to explore intramolecular cyclizations, leading to complex heterocyclic structures. acs.org
Another area of interest is the activation of C-F bonds. While typically challenging, the selective activation and functionalization of the C-F bond in the presence of the more reactive C-I bond would represent a significant synthetic achievement. mdpi.com Research could focus on the use of specialized catalyst systems, perhaps involving bimetallic cooperation, to achieve this difficult transformation. nih.gov
| Unconventional Reactivity Mode | Enabling Technology/Catalyst | Potential Outcome | Research Focus |
| Photoredox Catalysis | Visible light photocatalysts (e.g., Iridium or organic dyes) | Novel C-C and C-heteroatom bond formations under mild conditions. acs.orgnih.gov | Reaction scope with various coupling partners, mechanistic investigations. nih.gov |
| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ir) | Direct functionalization of the aromatic ring without pre-functionalization. nih.govacs.org | Regioselectivity studies, development of directing groups. |
| Selective C-F Bond Activation | Nickel or palladium complexes with specialized ligands | Late-stage functionalization and diversification of the molecule. mdpi.comnih.gov | Catalyst design, understanding the mechanism of selective activation. |
Mechanistic Studies of Emerging Catalytic Transformations
A deep understanding of the reaction mechanisms is crucial for the optimization and broader application of any new transformation. For this compound, mechanistic studies of its catalytic reactions will be essential.
In palladium-catalyzed cross-coupling reactions, a key area of investigation would be the potential for side reactions, such as hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. acs.orgelsevierpure.com Understanding the factors that favor the desired coupling product over this undesired byproduct is critical for developing robust synthetic methods. elsevierpure.comresearchgate.net This could involve a combination of kinetic studies, isotopic labeling experiments, and computational modeling.
For the emerging photoredox-catalyzed reactions, mechanistic studies would focus on identifying the key intermediates, such as radical ions and neutral radicals, and understanding the electron transfer processes. acs.org This knowledge would be invaluable for designing more efficient photocatalytic systems and for controlling the stereoselectivity of the reactions.
| Catalytic Transformation | Mechanistic Question | Investigative Techniques | Potential Impact |
| Palladium-Catalyzed Cross-Coupling | Role of ligand and base in preventing hydrodehalogenation. acs.orgelsevierpure.com | In-situ spectroscopy (NMR, IR), kinetic analysis, DFT calculations. | Development of more efficient and selective coupling protocols. |
| Photoredox-Catalyzed Coupling | Nature of the key radical intermediates and their reactivity. acs.org | Time-resolved spectroscopy, cyclic voltammetry, radical trapping experiments. | Improved catalyst design and control over reaction pathways. |
| C-H Activation | The role of directing groups and the nature of the C-H cleavage step. nih.gov | Kinetic isotope effect studies, isolation and characterization of organometallic intermediates. | Rational design of catalysts for site-selective functionalization. |
Expansion of Applications in Advanced Functional Materials
The presence of multiple fluorine atoms in this compound suggests its potential as a building block for advanced functional materials. numberanalytics.com Fluorinated organic molecules are known to exhibit unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. numberanalytics.com
One promising application is in the field of liquid crystals. researchgate.net The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystalline materials. rsc.orgresearchgate.net Future research could involve the synthesis of derivatives of this compound with elongated molecular structures to investigate their liquid crystalline behavior.
Another potential application is in the development of fluorinated polymers. The difluoromethoxy group can impart desirable properties such as low surface energy and high thermal stability. The iodo-substituent provides a handle for polymerization reactions, such as Sonogashira or Suzuki polycondensation, to create novel fluorinated conjugated polymers with interesting optical and electronic properties.
| Material Application | Key Property Conferred by Fluorine | Synthetic Strategy | Potential Functionality |
| Liquid Crystals | Modified dielectric anisotropy and viscosity. rsc.orgresearchgate.net | Elaboration of the molecular structure via cross-coupling reactions. | Components for advanced display technologies. dakenchem.com |
| Fluorinated Polymers | High thermal stability, chemical resistance, low surface energy. numberanalytics.com | Polycondensation reactions (e.g., Suzuki, Sonogashira) utilizing the C-I bond. | Materials for coatings, membranes, and electronic devices. |
| Organic Electronics | Tunable electronic properties due to the electron-withdrawing nature of fluorine. numberanalytics.com | Incorporation into the structure of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). | Enhanced performance and stability of electronic devices. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of the chemical space around this compound, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages in terms of speed, efficiency, and safety. nih.govacs.org
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. rsc.org It is particularly well-suited for handling hazardous reagents and for scaling up reactions. nih.gov Future research could focus on developing continuous flow processes for the synthesis and functionalization of this compound.
Automated synthesis platforms can be used to rapidly generate libraries of derivatives for screening in drug discovery or materials science applications. nih.govastellas.com By combining automated synthesis with high-throughput screening, the discovery of new compounds with desired properties can be significantly accelerated. youtube.com
| Technology | Key Advantages | Application to this compound | Future Goal |
| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. nih.govrsc.org | Development of continuous processes for synthesis and subsequent reactions. | Efficient and safe large-scale production of the compound and its derivatives. drugdiscoverytrends.com |
| Automated Synthesis | High-throughput synthesis of compound libraries, rapid reaction optimization. nih.govdrugdiscoverytrends.com | Generation of a diverse set of derivatives for biological or material screening. | Accelerated discovery of new drug candidates or functional materials. sigmaaldrich.com |
| Integrated Platforms | Combination of synthesis, purification, and analysis in a single workflow. nih.gov | End-to-end automated synthesis and characterization of novel compounds. | A fully autonomous "design-make-test-analyze" cycle for this chemical scaffold. astellas.com |
Q & A
Basic: What are the recommended synthetic routes for 1-(difluoromethoxy)-2-fluoro-4-iodobenzene?
Methodological Answer:
The compound can be synthesized via sequential halogenation and nucleophilic substitution. A plausible route involves:
Iodination of a fluorobenzene precursor : Start with 2-fluoro-4-iodophenol, then introduce the difluoromethoxy group using a difluoromethylating agent (e.g., chlorodifluoromethane under basic conditions) .
Protection of reactive sites : Ensure iodine and fluorine substituents are stable under reaction conditions by using inert atmospheres (e.g., nitrogen) to prevent dehalogenation .
Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Validate purity via HPLC or GC-MS .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 19F NMR : Identifies the difluoromethoxy (-OCF2H) and fluorine substituents. Chemical shifts typically appear at δ -55 to -60 ppm for OCF2H and δ -110 to -115 ppm for aromatic fluorine .
- 1H/13C NMR : Aromatic protons and carbons are resolved with splitting patterns reflecting adjacent iodine (e.g., 4-iodo substituent causes deshielding) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M]+ for C7H3F3IO) and isotopic patterns from iodine (e.g., 127I and 129I) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for studying steric effects in further reactions .
Advanced: How to address discrepancies in 19F NMR data caused by isotopic effects of iodine?
Methodological Answer:
Iodine’s quadrupolar moment (127I, I = 5/2) can cause peak broadening or splitting in NMR. To mitigate:
- Use higher magnetic field strengths (≥500 MHz) to improve resolution.
- Compare with simulated spectra (e.g., DFT calculations) to distinguish between electronic effects and isotopic interference .
- Validate assignments using 2D NMR (e.g., 19F-1H HOESY) to confirm spatial proximity of fluorine and iodine .
Advanced: What challenges arise when optimizing yields for difluoromethoxy group introduction?
Methodological Answer:
- Competing side reactions : Difluoromethylating agents (e.g., ClCF2H) may hydrolyze to COF2 or react with solvents. Use anhydrous conditions and aprotic solvents (e.g., DMF) .
- Steric hindrance : The iodine substituent at position 4 may slow nucleophilic substitution. Optimize reaction temperature (e.g., 60–80°C) and base (e.g., K2CO3) to enhance reactivity .
- Byproduct analysis : Monitor for deiodinated products via LC-MS and adjust stoichiometry of reagents to minimize losses .
Safety: What precautions are necessary for handling and disposal?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential iodine vapor release .
- Waste management : Collect halogenated waste separately and neutralize with sodium thiosulfate to reduce iodine content before disposal .
- Stability testing : Store under inert gas (argon) at 2–8°C to prevent degradation. Monitor for color changes (yellowing indicates decomposition) .
Application in Medicinal Chemistry: How is this compound used as a building block?
Methodological Answer:
- Suzuki-Miyaura coupling : The iodine substituent enables cross-coupling with boronic acids to synthesize biaryl structures for drug candidates (e.g., kinase inhibitors) .
- Fluorine scanning : The difluoromethoxy group mimics metabolic stability of trifluoromethoxy analogs while altering lipophilicity. Use in SAR studies to optimize pharmacokinetics .
Advanced: What mechanistic insights explain regioselectivity in further functionalization?
Methodological Answer:
- Iodine’s directing effects : The 4-iodo group acts as a meta-director in electrophilic substitution. Computational studies (e.g., Fukui indices) predict reactivity at positions 5 and 6 .
- Steric vs. electronic control : Difluoromethoxy’s electron-withdrawing nature deactivates the ring, but steric bulk at position 1 favors reactions at less hindered sites .
Computational Studies: How to model the compound’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., nucleophilic attack at iodine vs. fluorine sites) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics for difluoromethoxy group stability .
Stability: How does the compound degrade under acidic/basic conditions?
Methodological Answer:
- Acidic conditions : Protonation of the difluoromethoxy group leads to cleavage, forming 2-fluoro-4-iodophenol. Monitor via TLC (Rf shift) .
- Basic conditions : Hydrolysis of the C-I bond may occur, releasing iodide ions. Use iodometric titration to quantify degradation .
Role in Cross-Coupling Reactions: What catalysts improve efficiency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
